molecular formula C12H10N4S B2654061 4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine CAS No. 499796-06-4

4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine

Cat. No. B2654061
CAS RN: 499796-06-4
M. Wt: 242.3
InChI Key: RDOCHCMRZJNXDF-UHFFFAOYSA-N
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Description

4-[4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazol-2-yl]pyridine, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This property has made it a valuable tool in studying Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antifungal Activities : Desai, Jadeja, and Khedkar (2022) explored the synthesis of sulfur-containing pyrazole-pyridine hybrids, demonstrating antimicrobial activity against bacterial and fungal strains. These compounds were evaluated using the Mueller–Hinton broth method, showing promising results against E. coli and C. albicans. A molecular docking study suggested significant binding affinity, hinting at their potential mechanism of action (Desai, Jadeja, & Khedkar, 2022).

  • Antiviral Activities : Attaby, Elghandour, Ali, and Ibrahem (2006) synthesized derivatives starting from a similar structural foundation, assessing their cytotoxicity and antiviral effects against HSV1 and HAV-MBB. This work emphasizes the versatility of pyrazole-pyridine compounds in developing potential antiviral agents (Attaby et al., 2006).

  • Anticancer Potential : Ivasechko, Yushyn, Roszczenko, et al. (2022) reported on novel pyridine-thiazole hybrid molecules showing high antiproliferative activity against various cancer cell lines. The selectivity and mechanism of action, potentially through inducing genetic instability in tumor cells, were highlighted, proposing these hybrids as perspective anticancer agents (Ivasechko et al., 2022).

Chemical Synthesis and Characterization

  • Regioselective Synthesis : Nikpassand, Mamaghani, Shirini, and Tabatabaeian (2010) achieved the regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines using a rapid method that produced the products in excellent yields, showcasing the synthetic versatility and potential applications of these heterocyclic compounds in various fields (Nikpassand et al., 2010).

  • Mechanoluminescent Properties : Huang, Tu, Chi, et al. (2013) discussed Pt(II) complexes with pyrazole chelates showing mechanoluminescence. This property, along with their potential in OLEDs, underscores the importance of structural design in achieving specific optical properties, suggesting avenues for research into lighting and display technologies (Huang et al., 2013).

properties

IUPAC Name

4-methyl-5-(1H-pyrazol-5-yl)-2-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-8-11(10-4-7-14-16-10)17-12(15-8)9-2-5-13-6-3-9/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOCHCMRZJNXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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